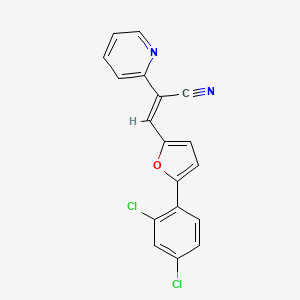

(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile, also known as DCPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPPA is a synthetic compound that belongs to the class of acrylonitrile derivatives.

Scientific Research Applications

Molecular Packing and Optical Properties

Research has shown the significance of molecular packing and intermolecular interactions in the polymorphs of related acrylonitrile derivatives. These structural variations can critically influence the optical properties, such as emission spectra, highlighting the compound's potential in materials science and organic electronics. For instance, Percino et al. (2014) synthesized a novel compound, which crystallizes in two polymorph forms, each displaying unique optical features. The study emphasizes the role of molecular conformation changes in solid-state properties, potentially applicable in the design of optical materials (Percino et al., 2014).

Organic Solar Cells

In the context of renewable energy, acrylonitrile derivatives have been evaluated as electron acceptors in organic solar cells. Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative and investigated its photovoltaic performance. The study suggests these compounds could be beneficial for enhancing the efficiency of organic solar cells, demonstrating the relevance of (Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile and its analogs in solar energy applications (Kazici et al., 2016).

Photophysical Properties

The study of photophysical properties in acrylonitrile derivatives, including fluorescence and solvatochromic behaviors, is crucial for developing advanced fluorescent materials. Castillo et al. (2021) synthesized and characterized several acrylonitrile derivatives, revealing their potential in creating materials with tailored optical properties for applications in sensing and imaging (Castillo et al., 2021).

Fluorescence Switching

Jia and Wen (2020) designed and synthesized new acrylonitrile derivatives incorporating tetraphenylethylene, showing distinct solvatochromic behavior and aggregation-induced emission (AIE) properties. These compounds exhibited reversible mechanochromism, suggesting their use in stress-sensitive materials and sensors (Jia & Wen, 2020).

Mercury Detection

Acrylonitrile derivatives have also been explored as chemosensors for mercury(II) detection, with significant implications for environmental monitoring. Pan et al. (2015) developed pyridine-based acrylonitrile derivatives capable of detecting Hg2+ ions with high sensitivity, showcasing the compound's utility in creating effective tools for environmental safety and public health (Pan et al., 2015).

properties

IUPAC Name |

(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-pyridin-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-13-4-6-15(16(20)10-13)18-7-5-14(23-18)9-12(11-21)17-3-1-2-8-22-17/h1-10H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHJDCWHJXBQFE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)

![2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2694053.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)

![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)